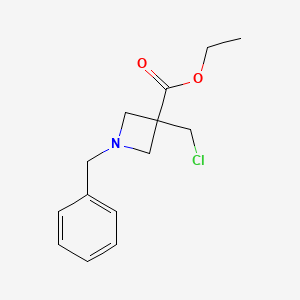
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a chemical compound with the formula C14H19Cl2NO2 . It is often used in research and has a variety of applications .
Synthesis Analysis
The synthesis of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate involves several steps . A solution of sodium ethoxide in ethanol is added to a solution of 1-benzyl-3,3-bis(chloromethyl)azetidin-2-one in ethanol at 0°C . The mixture is stirred at reflux for 20 hours and then partitioned between water and dichloromethane . The aqueous layer is re-extracted with dichloromethane and the combined organic solution is dried over magnesium sulfate and concentrated under reduced pressure to afford an orange oil . A solution of the oil in dichloromethane is treated with a solution of hydrogen chloride in diethyl ether, and the resulting gummy precipitate is triturated with ethyl acetate to afford the title compound as a white solid .Molecular Structure Analysis
The molecular structure of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is complex, with a molecular weight of 304.21 . The compound contains a benzyl group attached to an azetidine ring, which is further substituted with a chloromethyl group and a carboxylate group .Physical And Chemical Properties Analysis
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a white solid with a molecular weight of 304.21 . It is soluble in dichloromethane and ethyl acetate .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Applications
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate plays a significant role in chemical synthesis and pharmacology. It serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it was used in the development of BAF312 (Siponimod), a potent S1P receptor modulator, which has shown promising results in clinical trials for relapsing-remitting multiple sclerosis (Pan et al., 2013). Additionally, it is involved in the synthesis of ethyl 6-aminonicotinate acyl sulfonamides, antagonists of the P2Y12 receptor, with potential applications in antithrombotic therapies (Bach et al., 2013).
Chemical Transformations and Derivatives
This compound also plays a role in various chemical transformations. It is used in the hydrogenation of aziridine-carboxylic acid esters to produce enantiomerically pure compounds (Ambrosi et al., 1994). Additionally, the compound is involved in the synthesis of novel isomeric analogs of dl-proline, which are important in peptide chemistry (Soriano et al., 1980).
Organic Chemistry and Reactions
In organic chemistry, this compound is used in reactions such as the halogen dance, where it undergoes transformations to form haloalkenes (Marchand & Devasagayaraj, 1997). It is also part of efficient synthesis processes for drugs like BMS-520, a selective S1P1 receptor agonist (Hou et al., 2016). Additionally, its transformations to azetidine-3-carboxylic acid esters have been explored (Bartholomew & Stocks, 1991).
Mecanismo De Acción
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit CYP2C19 and CYP2D6, which are enzymes involved in drug metabolism .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Its lipophilicity (Log Po/w) is predicted to be 2.99 , which suggests it could accumulate in fatty tissues.
Propiedades
IUPAC Name |
ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHVYELQJJOFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2982049.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2982057.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)
![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2982060.png)

![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2982063.png)

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)

![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)